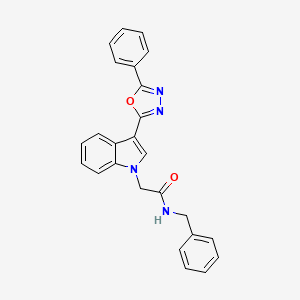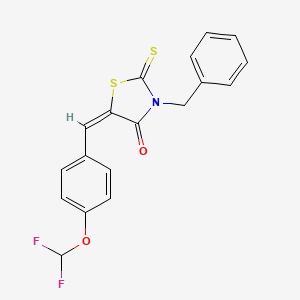![molecular formula C16H15N5O2S B2648246 6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 878066-27-4](/img/structure/B2648246.png)
6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a synthetic compound with an intricate structure that features both a pyrazolopyrimidinone and a quinoline system. This compound, by virtue of its elaborate chemical framework, has drawn interest from various fields of research for its potential biological and chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic synthesis. Here's a simplified outline of the process:
Starting Materials: : Begin with commercially available or easily synthesized intermediates such as 3,4-dihydroquinolin-2-one and appropriate pyrazolo[3,4-d]pyrimidine derivatives.
Condensation Reaction: : Condense 3,4-dihydroquinolin-2-one with 2-oxoethylthio compounds under conditions that facilitate the formation of the thioether linkage.
Cyclization: : Promote intramolecular cyclization to form the fused heterocyclic system, using acids or bases as catalysts, and carefully control the temperature and solvent conditions to favor the desired product.
Industrial Production Methods
On an industrial scale, similar methods would apply, but with optimized and scaled-up reaction conditions. High-throughput techniques and automated synthesis machinery might be employed to ensure consistency, purity, and yield.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo a variety of chemical reactions, given the functional groups present in its structure. Common reactions include:
Oxidation: : Utilizing oxidizing agents to form additional functional groups or modify existing ones.
Reduction: : Applying reducing agents to potentially open rings or reduce carbonyl groups.
Substitution: : Halogenation or amination at various positions on the ring structures.
Common Reagents and Conditions
Oxidation: : Agents like PCC (Pyridinium chlorochromate) or potassium permanganate under mild conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in suitable solvents like ether or THF.
Substitution: : Alkyl halides for alkylation or ammonia derivatives for amination, often in the presence of a base to abstract a proton and facilitate nucleophilic substitution.
Major Products
Oxidation Products: : Often result in carbonyl-containing compounds or extended conjugation in the heterocyclic systems.
Reduction Products: : Could lead to dihydro derivatives or altered oxidation states of nitrogen-containing groups.
Substitution Products: : These reactions typically yield derivatives with varied substituents, potentially impacting biological activity.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used to explore new synthetic routes for complex heterocycles and to develop analogs with potentially enhanced properties.
Biology
In biology, the compound serves as a probe for studying enzyme interactions, cellular pathways, and as a potential lead compound in drug discovery processes.
Medicine
In the medical field, research investigates its potential as a therapeutic agent, especially due to its resemblance to known bioactive compounds. It may show promise in anti-inflammatory, anti-cancer, or antimicrobial applications.
Industry
Industrial applications could include its use as a building block for the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The exact mechanism of action would depend on the specific context of its use. Generally, this compound might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking, impacting molecular targets and modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-((2-(4-methylpiperazin-1-yl)ethyl)amino)-6-(2,3-dimethoxyphenylamino)pyrido[3,4-d]pyrimidine: : Also features a pyrazolo[3,4-d]pyrimidinone core but with different substituents.
3-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: : Similar heterocyclic system with varying substituents.
6-(2-(Dimethylamino)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: : Another derivative with distinct functional groups.
Uniqueness
6-((2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one stands out due to the combination of a quinoline ring and a pyrazolopyrimidinone structure, providing a unique platform for exploring multiple chemical reactions and biological activities.
This has hopefully painted a full picture of the compound for you! Anything specific catch your attention here?
Propiedades
IUPAC Name |
6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c22-13(21-7-3-5-10-4-1-2-6-12(10)21)9-24-16-18-14-11(8-17-20-14)15(23)19-16/h1-2,4,6,8H,3,5,7,9H2,(H2,17,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAYRYHCZMITMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C=NN4)C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-chloro-4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B2648163.png)
![N-[2-(furan-2-yl)-2-hydroxypropyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2648165.png)
![5-[(3-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2648166.png)
![N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2648167.png)
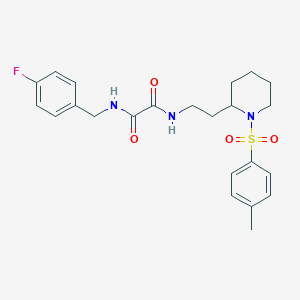
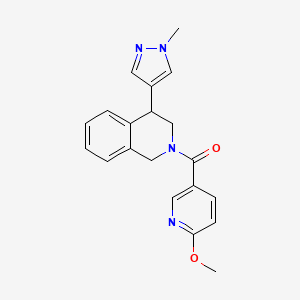
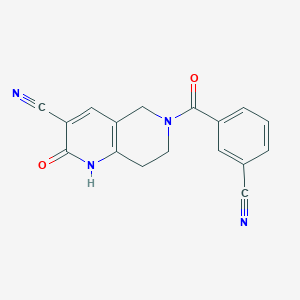
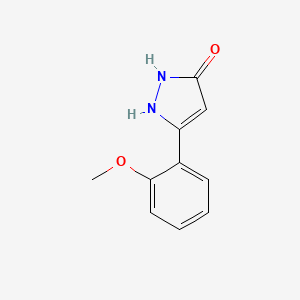
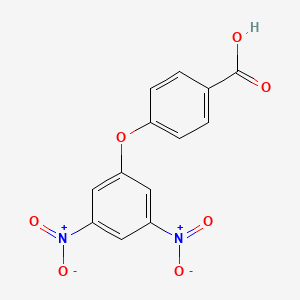
![ethyl 2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2648177.png)
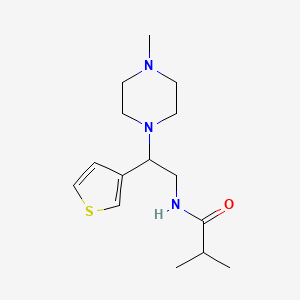
![5-bromo-2-chloro-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2648181.png)
